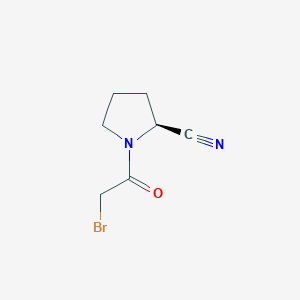
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Vue d'ensemble
Description
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as cancer cells. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile in lab experiments include its ease of synthesis, availability, and potential applications in different fields. However, its limitations include its toxicity and potential side effects, which require careful handling and safety precautions.
Orientations Futures
There are several future directions for the study of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile. One direction is the further investigation of its mechanism of action and the identification of its molecular targets. Another direction is the synthesis of new derivatives with improved properties and applications. Additionally, the use of ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile in drug discovery and materials science is an area that requires further exploration.
Conclusion:
In conclusion, ((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Applications De Recherche Scientifique
((2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile has been studied for its potential applications in different fields, including medicinal chemistry, organic synthesis, and materials science. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSQCJKBHHSQBM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452614 | |
| Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
CAS RN |
207557-33-3 | |
| Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



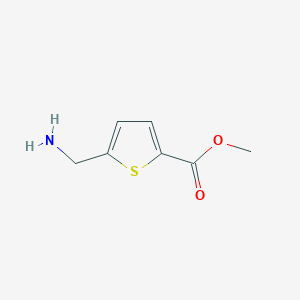
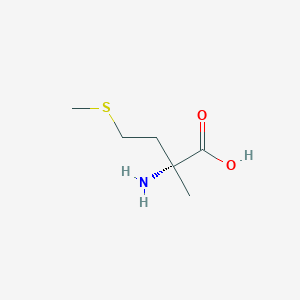




![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(2,6-dimethylphenyl)amine](/img/structure/B1624810.png)
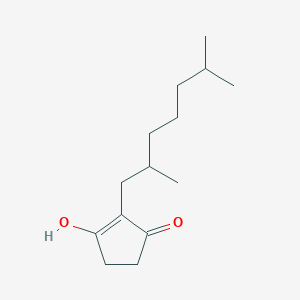
![N7-Methyl-N2,N7-diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624815.png)

![8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol](/img/structure/B1624817.png)
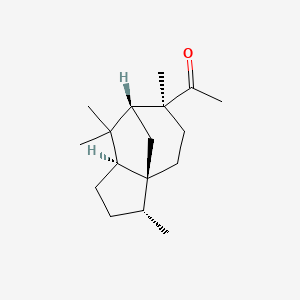
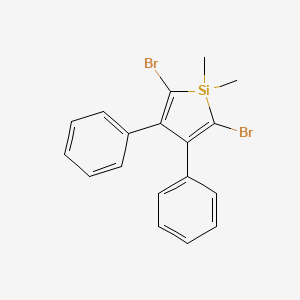
![Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1624821.png)